molecular formula C16H16N2OS B2516839 2-[5-(1-{[(4-Methylphenyl)methoxy]imino}ethyl)thiophen-2-yl]acetonitrile CAS No. 478261-06-2

2-[5-(1-{[(4-Methylphenyl)methoxy]imino}ethyl)thiophen-2-yl]acetonitrile

Cat. No. B2516839
CAS RN: 478261-06-2
M. Wt: 284.4 g/mol
InChI Key: XEFIPCJRQFFIAD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C16H16N2OS. It contains a 2-thienyl group, a methylbenzyl group, and an acetonitrile group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 284.38. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

Electrosynthesis

Electrosynthesis methods have been developed for the preparation of various organic compounds, including the electrolysis of benzylthiocyanate and benzyl chloride in acetonitrile, leading to products with complex nitrile functionalities (Batanero, Barba, & Martín, 2002). This demonstrates acetonitrile's utility as a solvent in facilitating electrosynthetic pathways for creating compounds with intricate structures, which might extend to the synthesis or modification of the compound .

Enzyme Mimetics and Catalysis

Research on dinuclear copper complexes with polybenzimidazole ligands in acetonitrile has shown their ability to mimic the activity of tyrosinase enzymes, highlighting a method to study enzyme mechanisms and develop catalysts for organic synthesis (Casella et al., 1996). Such insights are crucial for understanding how complex molecules can be synthesized and manipulated in a laboratory setting, potentially offering pathways to modify or create molecules similar to 2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile.

Chemical Reactivity and Transformation

Investigations into the reactivity of complex molecules in acetonitrile, such as the selective cleavage of p-methoxybenzyl ethers catalyzed by zirconium(IV) chloride, provide valuable knowledge on protecting group strategies and functional group transformations (Sharma, Reddy, & Krishna, 2003). Such methodologies could be applicable in the synthesis or functional modification of the target compound, indicating acetonitrile's role as a versatile solvent in organic synthesis and catalysis research.

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s important to note that the mechanism of action would depend on the specific application or context in which this compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions or applications for this compound are not specified in the search results. Given its structure, it could potentially be used in various chemical reactions or as an intermediate in the synthesis of other compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile' involves the reaction of 2-thienylacetonitrile with 4-methylbenzyl chloride, followed by the reaction of the resulting product with ethylenediamine and then with sodium hydroxide. The final product is obtained by reacting the intermediate with acetic anhydride and acetic acid.", "Starting Materials": ["2-thienylacetonitrile", "4-methylbenzyl chloride", "ethylenediamine", "sodium hydroxide", "acetic anhydride", "acetic acid"], "Reaction": ["Step 1: React 2-thienylacetonitrile with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to obtain 2-(4-methylbenzylthio)-2-thienylacetonitrile.", "Step 2: React the intermediate product with ethylenediamine in the presence of a solvent such as ethanol to obtain 2-(5-{[(4-Methylbenzyl)thio]ethanimidoyl}-2-thienyl)acetonitrile.", "Step 3: React the intermediate product with sodium hydroxide in the presence of a solvent such as water to obtain 2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile.", "Step 4: React the final intermediate product with acetic anhydride and acetic acid in the presence of a catalyst such as pyridine to obtain the desired compound, 2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile."] }

CAS RN

478261-06-2

Molecular Formula

C16H16N2OS

Molecular Weight

284.4 g/mol

IUPAC Name

2-[5-[C-methyl-N-[(4-methylphenyl)methoxy]carbonimidoyl]thiophen-2-yl]acetonitrile

InChI

InChI=1S/C16H16N2OS/c1-12-3-5-14(6-4-12)11-19-18-13(2)16-8-7-15(20-16)9-10-17/h3-8H,9,11H2,1-2H3

InChI Key

XEFIPCJRQFFIAD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CON=C(C)C2=CC=C(S2)CC#N

Canonical SMILES

CC1=CC=C(C=C1)CON=C(C)C2=CC=C(S2)CC#N

solubility

not available

Origin of Product

United States

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